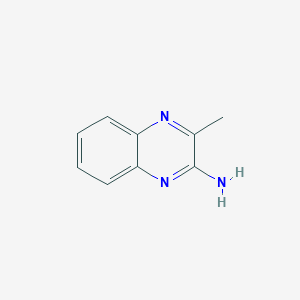

3-Methylquinoxalin-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHZDFAULZNZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326732 | |

| Record name | 3-methylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34972-22-0 | |

| Record name | 3-methylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylquinoxalin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of 3-methylquinoxalin-2-amine (CAS No: 34972-22-0). Due to the limited availability of experimental data for this specific compound, this guide combines reported predicted values with established knowledge of the broader quinoxaline class of compounds.

Core Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information. Researchers are advised to experimentally determine these values for any critical applications.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | N/A |

| Molecular Weight | 159.19 g/mol | N/A |

| Appearance | Off-white to light brown solid | [1][2] |

| pKa (predicted) | 3.98 ± 0.48 | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| LogP | Not available |

Synthesis

A proposed synthetic workflow is outlined below:

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol for Synthesis (Hypothetical):

-

Synthesis of 2-Hydroxy-3-methylquinoxaline: o-Phenylenediamine is reacted with ethyl pyruvate in a suitable solvent such as n-butanol under reflux conditions. The product, 2-hydroxy-3-methylquinoxaline, precipitates upon cooling and can be purified by recrystallization.

-

Synthesis of 2-Chloro-3-methylquinoxaline: The dried 2-hydroxy-3-methylquinoxaline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux. After the reaction, excess POCl₃ is removed by distillation, and the product is isolated by pouring the reaction mixture onto ice, followed by neutralization and extraction.

-

Synthesis of this compound: 2-Chloro-3-methylquinoxaline is then subjected to amination. This can be achieved by reacting it with a source of ammonia, such as a solution of ammonia in a suitable solvent, under elevated temperature and pressure in a sealed vessel. The final product, this compound, would then be isolated and purified using standard techniques like chromatography.

Biological Activity and Signaling Pathways

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] Many of their anticancer effects are attributed to the inhibition of various protein kinases.

While the specific biological targets of this compound have not been definitively identified in the available literature, numerous studies have highlighted that the 3-methylquinoxaline scaffold is a key feature in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[5][6] VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 by small molecules typically occurs at the ATP-binding site within the kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

The major signaling pathways downstream of VEGFR-2 activation include:

-

PLCγ-PKC-MAPK Pathway: This pathway is critical for endothelial cell proliferation.[3]

-

PI3K/Akt Pathway: This pathway is essential for endothelial cell survival and permeability.[7]

-

p38 MAPK Pathway: This pathway is involved in cytoskeleton remodeling and cell migration.[2]

Caption: Putative mechanism of action via VEGFR-2 inhibition.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a crystalline solid using a capillary melting point apparatus.[8][9][10]

Materials:

-

Crystalline sample of the compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Compacting the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm in height.

-

Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and heat at a slow rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).

-

-

Purity Assessment: A pure compound will typically exhibit a sharp melting range of 1-2°C. A broader melting range often indicates the presence of impurities.

Caption: Workflow for experimental melting point determination.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chm.uri.edu [chm.uri.edu]

In-Depth Technical Guide: Structure and Synthesis of 3-Methylquinoxalin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure and synthetic pathways for 3-Methylquinoxalin-2-amine, a quinoxaline derivative of interest in medicinal chemistry and drug development. Due to the limited direct reporting on the synthesis of this compound, this document details a robust and well-documented two-step synthetic route commencing from readily available precursors. The synthesis involves the initial formation of 3-methyl-2(1H)-quinoxalinone, followed by its conversion to an intermediate, 2-chloro-3-methylquinoxaline, and subsequent amination to yield the target compound. This guide includes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its practical application in a research and development setting.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound. The core of the molecule is a quinoxaline ring system, which consists of a benzene ring fused to a pyrazine ring. A methyl group is substituted at the 3-position and an amine group is at the 2-position of the quinoxaline core.

Chemical Structure:

At present, specific experimental data for the physical and spectroscopic properties of this compound are not widely available in the public domain. The following table provides the known properties of the key synthetic precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Methyl-2(1H)-quinoxalinone | C₉H₈N₂O | 160.17 | 246-248[1][2] | Colorless crystal or white crystal powder[2] |

| 2-Chloro-3-methylquinoxaline | C₉H₇ClN₂ | 178.62 | 88 | Crystals |

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-methyl-2(1H)-quinoxalinone. This is followed by chlorination to produce 2-chloro-3-methylquinoxaline, which can then be aminated to yield the final product.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-Methyl-2(1H)-quinoxalinone

This procedure details the synthesis of the quinoxalinone precursor from o-phenylenediamine and sodium pyruvate.[1]

Materials:

-

o-Phenylenediamine (0.20 g, 1.85 mmol)

-

Sodium Pyruvate (0.20 g, 1.85 mmol)

-

20% Aqueous Acetic Acid (25 mL)

-

Ethanol

-

Water

Procedure:

-

In a round bottom flask equipped with a stirring bar, add o-phenylenediamine and sodium pyruvate to the aqueous acetic acid.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Collect the precipitate formed by filtration.

-

Recrystallize the crude product from an ethanol-water mixture (4:1 v/v) to afford pure 3-methyl-2(1H)-quinoxalinone.

Quantitative Data:

-

Yield: 92%[1]

-

Melting Point: 246-248 °C[1]

-

Spectroscopic Data (¹H NMR, 400 MHz, DMSO-d6): δ (ppm) 12.27 (br, 1H, NH), 7.68 (d, 1H, J = 7.8 Hz, Ar-H), 7.46 (t, 1H, J = 7.8 Hz, Ar-H), 7.25 (m, 2H, Ar-H), 2.40 (s, 3H, CH₃)[1]

-

Spectroscopic Data (¹³C NMR, 100 MHz, DMSO-d6): δ (ppm) 159.6, 155.4, 132.4, 132.1, 129.7, 128.3, 123.4, 115.6, 20.9[1]

Synthesis of 2-Chloro-3-methylquinoxaline

This protocol describes the chlorination of 3-methyl-2(1H)-quinoxalinone using phosphorus oxychloride.[3]

Materials:

-

3-Methyl-2(1H)-quinoxalinone (referred to as 2-Hydroxy-3-methylquinoxaline in the cited literature) (16.0 g, 0.10 M)

-

Phosphorus Oxychloride (POCl₃) (60 mL)

-

Crushed Ice

-

2% Sodium Hydroxide (NaOH) solution

-

Petroleum Ether (40-60 °C)

Procedure:

-

In a suitable reaction vessel, reflux a mixture of 3-methyl-2(1H)-quinoxalinone in POCl₃ for 90 minutes.

-

After reflux, distill off the excess POCl₃.

-

Cool the residue to room temperature and carefully add it to a beaker containing crushed ice.

-

Make the mixture alkaline by adding 2% NaOH solution to precipitate the product.

-

Collect the crude product and recrystallize it from petroleum ether (40-60 °C) to yield crystalline 2-chloro-3-methylquinoxaline.

Quantitative Data:

Proposed Synthesis of this compound

Materials:

-

2-Chloro-3-methylquinoxaline

-

Ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or an ammonia surrogate like benzophenone imine)

-

For Buchwald-Hartwig: Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

-

For SNAᵣ: A suitable solvent (e.g., DMF, DMSO) and potentially elevated temperatures.

Proposed Procedure (Conceptual - requires optimization):

Method A: Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube, combine 2-chloro-3-methylquinoxaline, the palladium catalyst, and the phosphine ligand.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add the base and a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Add the ammonia source. If using aqueous ammonia, specific conditions tolerant to water would be necessary.

-

Heat the reaction mixture at a specified temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Method B: Nucleophilic Aromatic Substitution (SNAᵣ)

-

Dissolve 2-chloro-3-methylquinoxaline in a polar aprotic solvent such as DMF or DMSO.

-

Add an excess of the ammonia source (e.g., concentrated aqueous ammonia).

-

Heat the reaction mixture in a sealed vessel to a temperature sufficient to drive the reaction (e.g., 100-150 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion

This technical guide outlines a feasible and well-documented synthetic route for the preparation of this compound. While direct synthesis protocols are not abundant in the literature, the described two-step approach, starting from the synthesis of 3-methyl-2(1H)-quinoxalinone and proceeding through a 2-chloro-3-methylquinoxaline intermediate, provides a practical pathway for researchers. The provided experimental details for the precursor synthesis are based on established literature, and a conceptual protocol for the final amination step is offered as a starting point for experimental optimization. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis of novel quinoxaline derivatives for various applications, including drug discovery.

References

spectroscopic analysis of 3-Methylquinoxalin-2-amine (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methylquinoxalin-2-amine, a key heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide includes detailed experimental protocols and presents quantitative data in a structured format to facilitate analysis and comparison.

Introduction to this compound

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The structural elucidation of such molecules is fundamental to understanding their chemical properties and potential applications. Spectroscopic techniques are indispensable tools for confirming the molecular structure and purity of synthesized this compound. This guide will walk through the expected spectroscopic signatures of this compound.

It is important to note that this compound can exist in tautomeric forms, which may be reflected in the spectroscopic data depending on the solvent and physical state. The data presented herein is based on the primary amine form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl, amino, and aromatic protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.5 | Singlet | 3H |

| -NH₂ | ~5.0-6.0 (broad) | Singlet | 2H |

| Aromatic-H | ~7.2-8.0 | Multiplet | 4H |

Note: The chemical shift of the -NH₂ protons can be highly variable and may be broadened due to quadrupole effects and exchange with trace amounts of water. The aromatic protons will likely appear as a complex multiplet due to spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Quaternary carbons and carbons bearing different functional groups will resonate at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ | ~20 |

| Aromatic C-H | ~120-130 |

| Aromatic C (quaternary) | ~135-145 |

| C-NH₂ | ~150 |

| C-CH₃ | ~155 |

Note: The exact chemical shifts can be influenced by the solvent used.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[2] The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.[3]

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Characteristic IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, the C-H bonds of the methyl and aromatic groups, and the C=N and C=C bonds of the quinoxaline ring.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400-3250 | Medium, two bands for primary amine |

| C-H Stretch (aromatic) | 3100-3000 | Medium to Weak |

| C-H Stretch (aliphatic) | 3000-2850 | Medium to Weak |

| C=N and C=C Stretch (ring) | 1650-1500 | Medium to Strong |

| N-H Bend (amine) | 1650-1580 | Medium |

| C-N Stretch (aromatic amine) | 1335-1250 | Strong |

Note: The N-H stretching region for a primary amine typically shows two bands corresponding to symmetric and asymmetric stretching modes.[5]

Experimental Protocol for IR Spectroscopy

For a solid sample, the following protocol can be used:[6]

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride or acetone.[6]

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum to remove any atmospheric and plate absorptions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[7] It provides information about the molecular weight and fragmentation pattern of a molecule.[8]

Expected Mass Spectrum

For this compound (C₉H₉N₃), the molecular weight is approximately 159.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 159. The spectrum would also likely show fragment ions corresponding to the loss of small neutral molecules or radicals.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 159 | Molecular Ion (M⁺) |

| 158 | [M-H]⁺ |

| 144 | [M-NH]⁺ |

| 131 | [M-N₂H₂]⁺ |

Note: The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, which is a useful diagnostic tool known as the nitrogen rule.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum is as follows:[9]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized.[9] For solid samples, direct insertion probes or techniques like electrospray ionization (ESI) from a solution can be used.[10][11]

-

Ionization: The sample molecules are ionized. Common methods include Electron Ionization (EI) or gentler techniques like Chemical Ionization (CI) or ESI.[9][10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.[9]

Workflow for Spectroscopic Analysis

The structural elucidation of a novel compound like this compound typically follows a logical workflow, integrating data from multiple spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. By carefully analyzing the data from each technique, researchers can confidently confirm the identity and purity of this important heterocyclic compound, which is a critical step in its further development for various applications. The protocols and expected data presented in this guide serve as a valuable resource for scientists working with quinoxaline derivatives.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. benchchem.com [benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. amherst.edu [amherst.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fiveable.me [fiveable.me]

- 8. m.youtube.com [m.youtube.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Initial Biological Screening of 3-Methylquinoxalin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening landscape surrounding the 3-Methylquinoxalin-2-amine scaffold. Direct biological activity data for this compound is limited in publicly accessible literature, suggesting its primary role as a synthetic intermediate. However, the broader class of 3-methylquinoxaline derivatives has demonstrated significant and diverse biological activities. This document summarizes the known synthesis of this compound and presents a detailed analysis of the biological activities of its close structural analogs, including 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol. The primary therapeutic areas where these derivatives have shown promise are oncology and infectious diseases. This guide consolidates quantitative biological data, detailed experimental protocols, and visual representations of synthetic pathways and screening workflows to serve as a valuable resource for researchers interested in the medicinal chemistry of quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities include antibacterial, antifungal, antiviral, anticancer, antitubercular, antimalarial, and anti-inflammatory properties[1][2]. The 3-methylquinoxaline core, in particular, has been the subject of extensive research, leading to the discovery of potent inhibitors of various biological targets. This guide focuses on the initial biological screening of this compound. While direct screening data for this specific molecule is sparse, its structural similarity to well-studied analogs provides a strong rationale for its investigation as a potential bioactive compound.

Synthesis of this compound

The synthesis of this compound has been reported via the reaction of (E)-2-(phenylimino)propanenitrile with o-phenylenediamine[1][3]. This reaction provides a direct route to the primary amine, which can then be used as a precursor for further derivatization or can be transformed into other key intermediates like 3-methyl-1,2-dihydro-quinoxaline-2-one through diazotization and subsequent hydrolysis[1][3].

Below is a diagram illustrating the synthesis of this compound and its conversion to the corresponding quinoxalin-2-one.

References

The Discovery and Enduring Legacy of Quinoxaline Compounds: A Technical Guide for Researchers

An in-depth exploration of the historical synthesis, key experimental protocols, and the multifaceted biological significance of quinoxaline derivatives in modern drug discovery.

Introduction

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Since its discovery, the versatile structure of quinoxaline has served as a foundation for the development of a vast array of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the history, synthesis, and biological applications of quinoxaline derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into seminal experimental protocols, present quantitative data for comparative analysis, and visualize key pathways and workflows to offer a practical resource for laboratory application.

A Historical Perspective: The Genesis of Quinoxaline Chemistry

The journey of quinoxaline chemistry began in 1884 with the independent reports by German chemists O. Hinsberg and W. Körner.[1] Their pioneering work established the foundational synthesis of the quinoxaline ring system through the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. This fundamental reaction, often referred to as the Hinsberg-Körner synthesis, remains a cornerstone of quinoxaline chemistry today. The initial discoveries laid the groundwork for over a century of research, unveiling the remarkable versatility of the quinoxaline scaffold and its capacity for chemical modification to achieve a wide spectrum of biological activities.

Foundational Synthetic Methodologies: Experimental Protocols

The synthesis of quinoxaline derivatives has evolved significantly from the classical methods to more efficient and environmentally benign "green" protocols. Below are detailed experimental procedures for both a traditional and a modern approach to quinoxaline synthesis.

The Classical Hinsberg Synthesis of 2,3-Diphenylquinoxaline

This protocol details the original condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.

Principle: The reaction involves the condensation of o-phenylenediamine with benzil, leading to the formation of the quinoxaline ring system through a pinacol-type rearrangement.

Materials:

-

o-phenylenediamine (1.1 g, 0.01 mol)

-

Benzil (2.1 g, 0.01 mol)

-

Rectified spirit (ethanol) (16 mL)

-

Water

Procedure:

-

Prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.

-

In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the resulting mixture on a water bath for 30 minutes.

-

Add water dropwise to the mixture until a slight cloudiness persists.

-

Allow the mixture to cool, which will induce the crystallization of the product.

-

Filter the crude product and recrystallize from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

Characterization:

-

Melting Point: 125-126 °C

-

Appearance: White crystalline powder

-

FTIR (KBr, cm⁻¹): ~1347 (C-N stretch), ~3026, 3057 (aromatic C-H stretches)[2]

-

Mass Spectrometry (m/z): Molecular ion peak at 282 [M]⁺[2]

A Green Synthesis Protocol: Microwave-Assisted Synthesis of Quinoxaline

This protocol offers a more environmentally friendly and rapid method for quinoxaline synthesis.[3]

Principle: The use of microwave irradiation accelerates the condensation reaction between o-phenylenediamine and glyoxal, often without the need for a solvent.

Materials:

-

o-phenylenediamine (0.01 mol)

-

Glyoxal (40% aqueous solution, 0.01 mol)

Procedure:

-

Place o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) in a glass beaker.

-

Cover the beaker with a watch glass.

-

Irradiate the mixture in a microwave oven for 60 seconds at 160 watts.[3]

-

After irradiation, allow the beaker to cool.

-

The resulting liquid product can be purified by simple distillation.

This method significantly reduces reaction time and the use of organic solvents, aligning with the principles of green chemistry.[3]

Quantitative Data on Quinoxaline Derivatives

The following tables summarize key quantitative data related to the synthesis and biological activity of quinoxaline compounds, providing a basis for comparison and further research.

Table 1: Comparison of Catalysts in the Synthesis of 2,3-Diphenylquinoxaline

| Catalyst | Reaction Time (min) | Yield (%) | Reference |

| HCl | 85 | 80 | [4][5] |

| CH₃COOH | 85 | 80 | [4][5] |

| H₂SO₄ | 85 | 80 | [4][5] |

| ZnCl₂ | 90 | 80 | [4][5] |

| PEG-600 | 80 | 85 | [4] |

| Polymer Supported Sulphanilic Acid | 40 | 88 | [4][5] |

| AlCuMoVP | 120 | 92 | [6] |

| AlFeMoVP | 120 | 80 | [6] |

Reaction conditions for the first six entries were at room temperature in ethanol. The last two entries were conducted in toluene at 25°C.

Table 2: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives (IC₅₀ in µM)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound IV (quinoxaline-based) | PC-3 (Prostate) | 2.11 | [7] |

| Compound VIIIc | HCT-116 (Colon) | 2.5 | [8] |

| Compound XVa | HCT-116 (Colon) | 4.4 | [8] |

| Compound 17b (VEGFR-2 inhibitor) | HepG-2 (Liver) | Not specified | [9][10] |

| Compound 17b (VEGFR-2 inhibitor) | MCF-7 (Breast) | Not specified | [9][10] |

| Compound 3 (benzo[g]quinoxaline) | MCF-7 (Breast) | 2.89 | [11] |

| Compound 9 (benzo[g]quinoxaline) | MCF-7 (Breast) | 8.84 | [11] |

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate important experimental workflows and a key signaling pathway modulated by quinoxaline derivatives.

Experimental Workflow for Quinoxaline Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of quinoxaline derivatives.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: A step-by-step workflow for determining the cytotoxicity of quinoxaline derivatives using the MTT assay.[8][12]

Apoptosis Induction via the Bax/Bcl-2 Signaling Pathway

Caption: A simplified diagram of the intrinsic apoptosis pathway modulated by certain quinoxaline derivatives.[2][7][11][13]

Biological Activities and Therapeutic Potential

Quinoxaline derivatives exhibit a remarkable breadth of biological activities, making them a focal point of drug discovery research. Their therapeutic potential spans multiple disease areas:

-

Anticancer Activity: Many quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[7][11] Their mechanisms of action are diverse and include the inhibition of protein kinases such as VEGFR-2, which is crucial for angiogenesis in tumors, and the induction of apoptosis through the modulation of key signaling pathways like the Bax/Bcl-2 cascade.[7][9][10][11][13][14]

-

Antimicrobial and Antiviral Properties: The quinoxaline scaffold is a component of several antibiotics, including echinomycin and levomycin, which are effective against Gram-positive bacteria. Furthermore, various derivatives have been investigated for their activity against viruses and other microbes.

-

Other Pharmacological Effects: Research has also uncovered anti-inflammatory, antimalarial, and antidepressant activities among different classes of quinoxaline compounds.

Conclusion

From their initial synthesis in the late 19th century to their current prominence in cutting-edge drug discovery, quinoxaline compounds have proven to be a rich source of chemical diversity and biological activity. The foundational Hinsberg-Körner synthesis has paved the way for a multitude of synthetic innovations, enabling the creation of vast libraries of derivatives. The ability of these compounds to interact with a wide range of biological targets, particularly in the context of cancer therapy, ensures that quinoxalines will remain a subject of intense and fruitful research for the foreseeable future. This guide serves as a foundational resource to aid researchers in navigating the synthesis, evaluation, and understanding of this important class of heterocyclic compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. arabjchem.org [arabjchem.org]

- 5. A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid - Arabian Journal of Chemistry [arabjchem.org]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Evaluation of Synthetic 2,4-Disubstituted-benzo[ g]quinoxaline Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]

The Core Mechanism of Action of 3-Methylquinoxalin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 3-methylquinoxalin-2-amine derivatives, a promising class of compounds with significant therapeutic potential, particularly in oncology. This document summarizes key findings from recent research, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological pathways involved.

Primary Mechanism of Action: VEGFR-2 Kinase Inhibition and Induction of Apoptosis

The predominant mechanism of action for many biologically active this compound derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By targeting the ATP-binding site of VEGFR-2, these compounds effectively block the downstream signaling cascade that promotes the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2][3][4][5] Concurrently, these derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key apoptotic proteins.[1][3][4]

VEGFR-2 Signaling Pathway Inhibition

This compound derivatives act as competitive inhibitors at the ATP-binding site of the VEGFR-2 tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the activation of downstream signaling pathways critical for endothelial cell proliferation, migration, and survival.

Induction of Apoptosis

A significant consequence of the cellular activity of these derivatives is the induction of apoptosis. This is achieved through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Specifically, treatment with these compounds has been shown to increase the expression of Bax, which promotes the release of cytochrome c from the mitochondria. This, in turn, activates a caspase cascade, beginning with caspase-9 and culminating in the activation of the executioner caspase-3, leading to cell death.[1][3][4] Furthermore, a decrease in the level of the anti-apoptotic protein Bcl-2 is observed.[1][3][4]

Quantitative Bioactivity Data

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various cancer cell lines and the VEGFR-2 enzyme.

Table 1: In Vitro Cytotoxicity (IC50, µM)

| Compound | HepG-2 | MCF-7 | HCT116 | Reference |

| 11e | 2.1 | 2.4 | - | [1] |

| 11g | 3.1 | 3.5 | - | [1] |

| 12e | 4.2 | 4.8 | - | [1] |

| 12g | 5.3 | 6.1 | - | [1] |

| 12k | 9.8 | 8.7 | - | [1] |

| VIIIc | - | 9.0 | 2.5 | [6] |

| VIIIe | - | - | 8.4 | [6] |

| XVa | - | 5.3 | 4.4 | [6] |

| Sorafenib | 2.2 | 3.4 | - | [1] |

| Doxorubicin | - | - | 0.48 | [6] |

Table 2: VEGFR-2 Enzymatic Inhibition (IC50)

| Compound | IC50 (µM) | Reference |

| 11b | 0.0053 | [3] |

| 11e | 0.0026 | [3] |

| 11f | 0.0048 | [3] |

| 11g | 0.0034 | [3] |

| 12e | 0.0038 | [3] |

| 12f | 0.0038 | [3] |

| 12g | 0.0054 | [3] |

| 12k | 0.0029 | [3] |

| 17b | 0.0027 | [5] |

| Sorafenib | 0.00307 | [2] |

Table 3: Effect on Apoptotic Protein Levels (Fold Change) in HepG2 cells for Compound 11e

| Protein | Fold Change vs. Control | Reference |

| Caspase-3 | +2.34 | [1] |

| Caspase-9 | +2.34 | [1] |

| Bax | +3.14 | [1] |

| Bcl-2 | -3.13 | [1] |

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the literature concerning the evaluation of this compound derivatives.

General Synthesis of 3-Methylquinoxalin-2(1H)-one Derivatives

The synthesis of the 3-methylquinoxalin-2(1H)-one scaffold typically involves the condensation of an o-phenylenediamine with a pyruvate derivative.[3] Subsequent modifications are then carried out to introduce various substituents.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Sorafenib, Doxorubicin) for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

VEGFR-2 Kinase Assay

The inhibitory effect of the compounds on VEGFR-2 kinase activity is determined using an in vitro enzymatic assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Reaction Mixture: A reaction mixture containing VEGFR-2 enzyme, a substrate (e.g., a poly(Glu, Tyr) peptide), and ATP is prepared.

-

Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

-

Incubation: The plate is incubated to allow the kinase reaction to proceed.

-

Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).

-

Signal Measurement: A substrate for the detection enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.

-

IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry.

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis is quantified using an Annexin V-FITC and propidium iodide (PI) dual staining assay followed by flow cytometry.

-

Cell Treatment: Cells are treated with the test compound.

-

Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which stains the DNA of late apoptotic or necrotic cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis is determined.

Western Blot Analysis

The expression levels of apoptosis-related proteins are determined by Western blotting.

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Caspase-3, Caspase-9, Bax, Bcl-2, and a loading control like β-actin).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

Other Potential Mechanisms and Broader Kinase Inhibition

While VEGFR-2 inhibition is a primary mechanism, some quinoxaline derivatives have been investigated for their activity against other kinases, suggesting that this compound derivatives may also possess a broader inhibitory profile. For instance, related quinoxaline structures have shown inhibitory activity against Apoptosis signal-regulated kinase 1 (ASK1) and EphA3 tyrosine kinase.[7][8] This suggests that the this compound scaffold could be a versatile platform for the development of inhibitors targeting various kinases involved in disease pathogenesis. Further investigation into the broader kinase selectivity of these specific derivatives is warranted to fully elucidate their therapeutic potential and potential off-target effects.

Conclusion

This compound derivatives represent a compelling class of compounds with a well-defined primary mechanism of action centered on the inhibition of VEGFR-2 and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this chemical scaffold. Future research should continue to explore the structure-activity relationships, expand the evaluation against a wider range of cancer types and other diseases, and investigate the broader kinase inhibitory profile to fully unlock the therapeutic potential of these promising molecules.

References

- 1. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Methylquinoxalin-2(1H)-one from o-Phenylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-methylquinoxalin-2(1H)-one, a valuable scaffold in medicinal chemistry, from the precursor o-phenylenediamine. This document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols. Quantitative data from various reported procedures are summarized for comparative analysis. Furthermore, this guide includes diagrammatic representations of the synthetic pathway and a generalized experimental workflow to facilitate a deeper understanding and practical application of this chemical transformation. The content is curated for researchers, scientists, and professionals involved in drug discovery and development, offering a foundational resource for the synthesis and exploration of quinoxalinone-based compounds.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse and potent biological activities. Among these, 3-methylquinoxalin-2(1H)-one serves as a crucial intermediate and a core structural motif in the development of novel therapeutic agents. Its derivatives have been reported to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

The synthesis of 3-methylquinoxalin-2(1H)-one is most commonly achieved through the condensation reaction of o-phenylenediamine with a three-carbon α-keto acid or its ester, such as pyruvic acid, sodium pyruvate, or ethyl pyruvate. This reaction provides a straightforward and efficient route to the quinoxalinone ring system. This guide will delve into the technical aspects of this synthesis, providing detailed protocols and comparative data to aid in the successful and optimized production of this important chemical entity.

Reaction Mechanism and Synthesis Pathway

The formation of 3-methylquinoxalin-2(1H)-one from o-phenylenediamine and a pyruvate derivative proceeds via a condensation-cyclization mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the keto carbonyl carbon of the pyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable quinoxalinone ring.

Below is a generalized reaction scheme for this transformation:

Figure 1: General reaction pathway for the synthesis of 3-methylquinoxalin-2(1H)-one.

Comparative Analysis of Synthetic Protocols

Several methods for the synthesis of 3-methylquinoxalin-2(1H)-one have been reported in the literature, employing different pyruvate sources, solvents, and reaction conditions. The choice of methodology can significantly impact the reaction yield, purity of the product, and overall efficiency. The following table summarizes quantitative data from various experimental protocols.

| Reactants | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| o-Phenylenediamine, Ethyl Pyruvate | Absolute Ethanol | Heated on an oil bath for 30 minutes | 76.44 | 245-247 | [1] |

| o-Phenylenediamine, Sodium Pyruvate | n-Butanol | Reflux | Not specified | Not specified | [1] |

| o-Phenylenediamine, Sodium Pyruvate | 20% Aqueous Acetic Acid | Stirred at room temperature for 3 hours | 92 | 246-248 | [2] |

| o-Phenylenediamine, Pyruvic Acid | Water | 20°C for 3 hours with acetic acid as catalyst | Not specified | Not specified | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols are intended to serve as a practical guide for the laboratory synthesis of 3-methylquinoxalin-2(1H)-one.

Protocol 1: Synthesis from o-Phenylenediamine and Ethyl Pyruvate in Ethanol[1]

Materials:

-

o-Phenylenediamine (20 g, 0.185 mol)

-

Ethyl pyruvate (22 g, 0.189 mol)

-

Absolute Ethanol (200 ml)

Procedure:

-

A mixture of o-phenylenediamine (20 g) and ethyl pyruvate (22 g) in 200 ml of absolute ethanol is heated on an oil bath for 30 minutes.

-

The reaction mixture is then allowed to cool to room temperature.

-

The silvery white crystals that form are collected by filtration.

-

The collected crystals are washed and purified by recrystallization from ethanol.

Protocol 2: Synthesis from o-Phenylenediamine and Sodium Pyruvate in Aqueous Acetic Acid[2]

Materials:

-

o-Phenylenediamine (0.20 g, 1.85 mmol)

-

Sodium pyruvate (0.20 g, 1.85 mmol)

-

20% Aqueous Acetic Acid (25 mL)

-

Ethanol-water (4:1 v/v) for recrystallization

Procedure:

-

In a round bottom flask equipped with a stirring bar, o-phenylenediamine (0.20 g) and sodium pyruvate (0.20 g) are added to 25 mL of 20% aqueous acetic acid.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The precipitate formed is collected by filtration.

-

The pure product is obtained by recrystallization from an ethanol-water (4:1 v/v) mixture.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of 3-methylquinoxalin-2(1H)-one.

Figure 2: A generalized experimental workflow for the synthesis of 3-methylquinoxalin-2(1H)-one.

Characterization Data

The synthesized 3-methylquinoxalin-2(1H)-one can be characterized using various spectroscopic and analytical techniques. Representative data is provided below.

-

Appearance: Silvery white crystals[1]

-

1H NMR (DMSO-d6): δ 12.27 (br, 1H, NH), 7.68 (d, 1H), 7.46 (t, 1H), 7.25 (m, 2H), 2.40 (s, 3H, CH3)[2]

-

13C NMR (DMSO-d6): δ 159.6, 155.4, 132.4, 132.1, 129.7, 128.3, 123.4, 115.6, 20.9[2]

-

IR (KBr, cm-1): 3462 (NH str.), 1690 (C=O str.), 1660 (C=N str.), 2866 (C-H sp3 str.)[1]

Conclusion

The synthesis of 3-methylquinoxalin-2(1H)-one from o-phenylenediamine is a robust and versatile reaction that can be accomplished through several effective protocols. The choice of reagents and reaction conditions allows for optimization of yield and purity. This guide provides the necessary technical details, comparative data, and procedural workflows to enable researchers and drug development professionals to efficiently synthesize this key heterocyclic compound, thereby facilitating further exploration of its potential in medicinal chemistry. The straightforward nature of this synthesis, coupled with the biological significance of the quinoxalinone scaffold, underscores its importance in the landscape of modern drug discovery.

References

Quinoxaline Derivatives: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] Comprising a benzene ring fused to a pyrazine ring, the quinoxaline core offers a versatile platform for chemical modification, enabling the development of novel therapeutic agents with diverse applications.[1][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of quinoxaline derivatives, with a focus on their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.

Synthesis of Quinoxaline Derivatives

The primary and most established method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][5][6] Modern advancements have led to more efficient and environmentally friendly protocols, including microwave-assisted synthesis and the use of green catalysts.[1][7]

General Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a general method for the synthesis of quinoxaline derivatives using a microwave reactor, which often leads to shorter reaction times and improved yields.[5][8]

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

-

Iodine (I₂) (10 mol%)

-

Ethanol (5 mL)

-

Microwave reactor vials

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for column chromatography)

Procedure:

-

In a microwave reactor vial, combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and iodine (10 mol%).

-

Add ethanol (5 mL) as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).[5]

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate mixture).

-

Collect the fractions containing the pure product and evaporate the solvent to obtain the final quinoxaline derivative.[5]

Therapeutic Applications

Quinoxaline derivatives have demonstrated a wide array of therapeutic activities, making them promising candidates for drug development in various disease areas.[1][2][3]

Anticancer Activity

Quinoxaline derivatives are a recognized class of chemotherapeutic agents with activity against different tumors.[9] Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[10][11][12]

Mechanisms of Action:

-

Kinase Inhibition: Many quinoxaline derivatives act as potent inhibitors of various protein kinases that are crucial for tumor progression.[10][13] These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[11] By blocking the ATP-binding site of these kinases, they can halt downstream signaling pathways.[11]

-

Topoisomerase II Inhibition: Some derivatives exhibit anticancer activity by inhibiting topoisomerase II, an enzyme essential for DNA replication and cell division.[14] This leads to DNA damage and ultimately apoptosis in cancer cells.[14]

-

Induction of Apoptosis: Quinoxaline compounds can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2.[14][15]

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II inhibition | [14] |

| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II inhibition | [14] |

| Compound 11 | Various | 0.81 - 2.91 | EGFR and COX-2 inhibition | [16] |

| Compound 13 | Various | 0.81 - 2.91 | EGFR and COX-2 inhibition | [16] |

| Compound 4a | Various | 3.21 - 4.54 | EGFR and COX-2 inhibition | [16] |

| Compound 5 | Various | 3.21 - 4.54 | EGFR and COX-2 inhibition | [16] |

| 26e | - | 0.03017 | ASK1 inhibitor | [17] |

Signaling Pathway: Quinoxaline Derivatives in Cancer

Caption: Quinoxaline derivatives' anticancer mechanisms.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[2][18][19][20][21] This makes them promising candidates for the development of new antimicrobial agents, which is crucial in the face of growing antibiotic resistance.[20]

Mechanisms of Action:

The exact mechanisms of antimicrobial action are varied and can depend on the specific derivative. Some proposed mechanisms include the inhibition of essential bacterial enzymes and disruption of the cell membrane.

Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 34 | S. aureus | 31.25 | [3] |

| Compound 34 | B. cereus | 15.63 | [3] |

| Compound 34 | E. coli | 31.25 | [3] |

| Compound 34 | P. aeruginosa | 15.63 | [3] |

| Compound 34 | A. niger | 31.25 | [3] |

| Compound 34 | A. fumigatus | 15.63 | [3] |

| Compound 5j | Rhizoctonia solani | 8.54 (EC₅₀) | [18] |

| Compound 5t | Rhizoctonia solani | 12.01 (EC₅₀) | [18] |

Experimental Protocol: Antibacterial Susceptibility Testing (Disc Diffusion Method)

This protocol outlines a standard method for evaluating the antibacterial activity of newly synthesized quinoxaline derivatives.[1][21]

Materials:

-

Test quinoxaline compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile filter paper discs

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic disc (positive control)

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound in DMSO to a concentration of 10 mg/mL.[1]

-

Prepare nutrient agar plates and inoculate them with the respective bacterial strains.[1]

-

Impregnate sterile filter paper discs with a specific volume of the test compound solution (e.g., 5 µL to achieve 50 µg per disk).[1][21]

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Place a standard antibiotic disc as a positive control and a DMSO-impregnated disc as a negative control.[1]

-

Incubate the plates at 37°C for 24 hours.[1]

-

Measure the diameter of the zone of inhibition around each disc in millimeters.[1]

Antiviral Activity

Quinoxaline derivatives have shown promising antiviral activity against a variety of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).[7][22][23][24] This has led to the development of several quinoxaline-based antiviral drugs.

Mechanisms of Action:

-

Enzyme Inhibition: A key mechanism is the inhibition of viral enzymes crucial for replication. For example, some derivatives are potent inhibitors of HIV-1 reverse transcriptase.[7]

-

Disruption of Viral Entry/Assembly: Other compounds may interfere with the entry of the virus into host cells or disrupt the assembly of new viral particles.

Quantitative Data: Antiviral Activity of Quinoxaline Derivatives

| Compound | Virus | Activity | Reference |

| 1-(4-chloro-8-methyl[1][9][22]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV) | 25% plaque reduction at 20 µg/mL | [7] |

| S-2720 | HIV-1 | Potent reverse transcriptase inhibitor | [7] |

| Glecaprevir | Hepatitis C Virus | Approved drug | [5] |

| Voxilaprevir | Hepatitis C Virus | Approved drug | [5] |

| UBCS039 | SARS-CoV-2 | EC₅₀ = 9.3 μM | [25] |

Anti-inflammatory Activity

Several quinoxaline derivatives exhibit significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[8][15][26][27]

Mechanisms of Action:

-

Inhibition of Inflammatory Mediators: The anti-inflammatory effects of quinoxalines are often attributed to their ability to inhibit the expression of inflammatory modulators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like interleukin (IL)-1β and tumor necrosis factor (TNF)-α.[15][26]

Quantitative Data: Anti-inflammatory Activity of Quinoxaline Derivatives

| Compound | Assay | Result | Reference |

| Compound 7b | Carrageenan-induced edema | 41% inhibition (in vivo) | [8] |

| DEQX | Leukocyte migration & cytokine levels | Significant reduction in IL-1β and TNF-α | [15] |

| OAQX | Leukocyte migration & cytokine levels | Significant reduction in IL-1β and TNF-α | [15] |

Signaling Pathway: Quinoxaline Derivatives in Inflammation

Caption: Anti-inflammatory mechanism of quinoxalines.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of quinoxaline derivatives, making them potential therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[28][29][30][31][32]

Mechanisms of Action:

-

Antioxidant Activity: Some derivatives can mitigate oxidative stress by reducing intracellular reactive oxygen species (ROS), a key factor in neuronal damage.[28][32]

-

Anti-inflammatory Effects: By downregulating inflammatory cytokines in the brain, these compounds can reduce neuroinflammation, which is implicated in the progression of neurodegenerative diseases.[28][32]

-

Cholinesterase Inhibition: Certain quinoxalines inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This action can help improve cognitive function in conditions like Alzheimer's disease.[28][32]

-

Modulation of Neuronal Signaling: Some compounds have been shown to activate specific receptors in the endoplasmic reticulum, which can contribute to their neuroprotective effects.[30][31]

Experimental Workflow: Drug Discovery of Quinoxaline Derivatives

Caption: Drug discovery workflow for quinoxalines.

Conclusion

Quinoxaline derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their amenability to chemical modification allows for the fine-tuning of their pharmacological profiles, leading to the development of potent and selective agents. The continued exploration of this chemical scaffold, guided by structure-activity relationship studies and modern drug discovery techniques, holds significant potential for the development of novel therapies for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]

- 8. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioengineer.org [bioengineer.org]

- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 17. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 24. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 26. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. sphinxsai.com [sphinxsai.com]

- 28. researchgate.net [researchgate.net]

- 29. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. journalajrb.com [journalajrb.com]

The Biological Frontier of Quinoxaline Derivatives: A Technical Guide to Their Therapeutic Potential

Introduction

Quinoxaline, a heterocyclic compound arising from the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a vast library of derivatives with a broad spectrum of biological activities. This technical guide offers an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of novel quinoxaline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on their therapeutic potential. This guide adheres to stringent data presentation and visualization standards to facilitate understanding and further research in this dynamic field.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a multitude of cancer cell lines. Their primary mechanisms of action involve the inhibition of critical signaling pathways that govern cancer cell proliferation, survival, angiogenesis, and metastasis. Many derivatives function as competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Topoisomerase II, which are frequently dysregulated in various cancers.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected novel quinoxaline derivatives, with potency expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Reference | Cancer Cell Line | Target/Mechanism of Action | IC50 (µM) |

| Compound VIIIc [1] | HCT116 (Colon) | Apoptosis Induction | 2.5 |

| MCF-7 (Breast) | Apoptosis Induction | 9.0 | |

| Compound XVa [1] | HCT116 (Colon) | Not Specified | 4.4 |

| MCF-7 (Breast) | Not Specified | 5.3 | |

| Compound IV [2] | PC-3 (Prostate) | Topoisomerase II inhibitor | 2.11 |

| Compound III [2] | PC-3 (Prostate) | Topoisomerase II inhibitor | 4.11 |

| Compound 11 [2] | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.81 |

| HepG2 (Liver) | EGFR / COX-2 inhibitor | 1.93 | |

| Compound 13 [2] | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.95 |

| HCT-116 (Colon) | EGFR / COX-2 inhibitor | 2.91 | |

| Compound 8 [3] | MGC-803 (Gastric) | Not Specified | 1.49 |

| HepG2 (Liver) | Not Specified | 5.27 | |

| A549 (Lung) | Not Specified | 6.91 | |

| Compound 19 [3] | MGC-803 (Gastric) | 1,3-diphenylurea-quinoxaline | 9.0 |

| HeLa (Cervical) | 1,3-diphenylurea-quinoxaline | 12.3 | |

| T-24 (Bladder) | 1,3-diphenylurea-quinoxaline | 27.5 |

Key Signaling Pathways in Quinoxaline Anticancer Activity

The anticancer effects of quinoxaline derivatives are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells.[4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Quinoxaline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative (typically in serial dilutions) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity of Quinoxaline Derivatives

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinoxaline derivatives have shown considerable promise as antibacterial and antifungal agents, with some compounds exhibiting potent activity against multidrug-resistant strains.[8]

Quantitative Antimicrobial Data

The antimicrobial efficacy of quinoxaline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Compound 5p [9] | Staphylococcus aureus | 4 |

| Bacillus subtilis | 8 | |

| Compound 5m-5p [9] | Escherichia coli | 4-32 |

| Quinoxaline derivative [10] | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-4 |

| Compound 10 [11] | Candida albicans | 16 |

| Aspergillus flavus | 16 | |

| Compound 2d [11] | Escherichia coli | 8 |

| Compound 3c [11] | Escherichia coli | 8 |

| Compounds 4, 6, 7 [12] | Bacillus pumilis | 7.8, 15.6, 3.91 |

| Enterobacter cloacae | 15.6, 7.8, 15.6 |

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the antimicrobial susceptibility of bacteria.[13][14]

Principle: An antibiotic-impregnated disk is placed on an agar plate inoculated with the test microorganism. The antibiotic diffuses from the disk into the agar, and if the organism is susceptible, a zone of growth inhibition will appear around the disk.[15]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Quinoxaline derivative solution of known concentration

-

Sterile filter paper disks

-

Incubator

Procedure:

-